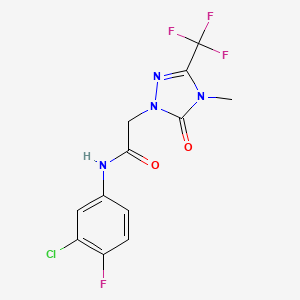

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

This compound features a chloro-fluorophenyl group linked to an acetamide moiety, which is further substituted with a 1,2,4-triazolone ring containing methyl and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogenated aryl group may influence binding affinity to biological targets.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF4N4O2/c1-20-10(12(15,16)17)19-21(11(20)23)5-9(22)18-6-2-3-8(14)7(13)4-6/h2-4H,5H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKDAEFRFPAEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro-fluorophenyl group and a triazole moiety, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClF₄N₄O₂ |

| Molecular Weight | 352.67 g/mol |

| CAS Number | 1421476-68-7 |

The compound's structure includes a trifluoromethyl group, enhancing its lipophilicity and metabolic stability, which are crucial for its biological activity .

This compound exhibits several biological activities primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The triazole moiety is known for its role in inhibiting ergosterol synthesis in fungal cell membranes, making this compound a candidate for antifungal applications.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit topoisomerase II activity. This mechanism is critical as topoisomerase II inhibitors are often used in cancer therapies due to their ability to interfere with DNA replication .

- Enzyme Inhibition : Interaction studies indicate that the compound may bind effectively to enzymes involved in fungal metabolism, inhibiting their activity and preventing growth.

Case Study 1: Antifungal Efficacy

In vitro studies have demonstrated that compounds with similar structural motifs to this compound exhibit significant antifungal activity against various pathogens. For instance, derivatives of triazoles have shown effectiveness against Candida spp. and Aspergillus spp., suggesting that this compound could be further explored for treating fungal infections.

Case Study 2: Cancer Cell Line Studies

Research has indicated that similar triazole-containing compounds can induce cell cycle arrest and apoptosis in human cancer cell lines such as HepG2 and MCF7. For example, derivatives were shown to inhibit cell growth significantly at concentrations as low as 5 µM . This highlights the potential of this compound as a lead compound in anticancer drug development.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)acetamide | Chloro-fluorophenyl group | Antimicrobial |

| 3-Amino-1,2,4-triazole | Simple triazole derivative | Antimicrobial |

| 5-Amino-1H-triazole | Contains amino group | Used in agricultural applications |

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Notes:

- The target compound’s lower molecular weight (354.7 vs. 393.8–571.2) may improve bioavailability compared to bulkier analogues.

- The trifluoromethyl group in the target compound and CAS 1396686-32-0 enhances resistance to oxidative metabolism.

Physical and Spectroscopic Properties

- IR Spectroscopy : Compound 6m shows a strong C=O stretch at 1678 cm⁻¹, comparable to the target compound’s acetamide carbonyl.

- Melting Points : Example 83 exhibits a high melting point (302–304°C), suggesting strong crystallinity due to extended conjugation, whereas the target compound’s smaller structure may result in a lower melting point.

- Mass Spectrometry : HRMS data for 6m (393.1112 [M+H]⁺) aligns with its molecular formula, underscoring the reliability of synthetic protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to minimize impurities?

- Methodology : The compound can be synthesized via a two-step process:

Amide coupling : React 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C. This forms the chloroacetamide intermediate .

Triazole cyclization : Introduce the 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety using a cyclization agent (e.g., hydrazine derivatives) under reflux conditions. Optimize temperature and solvent polarity (e.g., ethanol-DMF mixtures) to suppress side products .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the aromatic and triazole rings. The trifluoromethyl group () will show distinct splitting patterns .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding interactions, as demonstrated for analogous triazole-thione derivatives .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (, expected m/z 382.04) .

Q. What protocols are recommended for assessing the compound's solubility and stability in aqueous and organic media?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify dissolved compound via UV-Vis spectroscopy at (e.g., 270–290 nm for triazole derivatives) .

- Stability : Conduct accelerated degradation studies under stress conditions (40°C, 75% humidity, UV light). Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's bioactivity, particularly in enzyme inhibition or anticancer assays?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase assays). Compare IC values with known inhibitors .

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (Annexin V/PI staining) .

- Data Interpretation : Normalize activity data to account for cytotoxicity in non-cancerous cells (e.g., HEK293).

Q. What strategies can resolve contradictions in bioactivity data across different studies (e.g., varying IC values)?

- Methodology :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, incubation time) and enzyme sources (recombinant vs. native) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-lab variability .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound's pharmacological profile?

- Methodology :

Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing with or halogens) .

Biological Testing : Compare potency, selectivity, and ADMET properties (e.g., logP, metabolic stability) across derivatives .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase) .

Q. What advanced techniques are recommended for studying the compound's metabolic pathways and toxicity?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS. Track phase I/II transformations (e.g., hydroxylation, glucuronidation) .

- Toxicogenomics : Use RNA-seq to profile gene expression changes in hepatocytes exposed to the compound. Focus on oxidative stress and apoptosis pathways .

Methodological Notes

- Synthetic References : Key steps from analogous triazole/acetamide syntheses .

- Analytical Standards : PubChem-derived data for structural validation .

- Biological Assays : Protocols adapted from kinase and cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.